molecular formula C23H25BrN2O2S B2910703 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone CAS No. 896006-82-9

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2910703
CAS No.: 896006-82-9
M. Wt: 473.43
InChI Key: OHSOUPJBLUQLSH-UHFFFAOYSA-N
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Description

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, an indole moiety, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a bromobenzyl halide.

    Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where the indole nitrogen attacks a morpholino halide.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the bromobenzyl-indole intermediate with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific proteins or pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone would depend on its specific application. In a biological context, it may interact with proteins or enzymes, altering their function. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the indole and morpholino groups could participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone: Similar structure with a methyl group instead of bromine.

    2-(3-((4-fluorobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromobenzyl group in 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone may confer unique properties, such as increased hydrophobicity and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2S/c1-16-11-26(12-17(2)28-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)29-15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOUPJBLUQLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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